![molecular formula C22H25FN2O3 B2874292 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921810-03-9](/img/structure/B2874292.png)
4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Description
4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
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Biological Activity
4-Fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides and oxazepines. This compound has garnered interest due to its potential pharmacological properties and biological activities. The following sections will explore its chemical structure, synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H27FN2O3 with a molecular weight of 384.4 g/mol. The compound features:
- A fluorine atom that enhances electronic properties.
- A sulfonamide group which is known for its antibacterial properties.
- An oxazepine ring , indicating potential neuropharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazepine core followed by functionalization to introduce isobutyl and benzamide moieties. Common reagents used in the synthesis include:
- Dimethylformamide (DMF) or dichloromethane as solvents.
- Potassium permanganate for oxidation reactions.
- Sodium borohydride for reduction processes.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
Sulfonamide derivatives are widely recognized for their antibacterial properties. The compound's sulfonamide group may inhibit bacterial growth by interfering with folic acid synthesis.
Neuropharmacological Effects
The presence of the oxazepine structure suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems.
Case Studies
- Antibacterial Efficacy : A study investigating various sulfonamides found that compounds with structural similarities to 4-fluoro-N-(5-isobutyl...) exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to competitive inhibition of dihydropteroate synthase.
- Neuropharmacological Research : In vitro studies have indicated that oxazepine derivatives can act as modulators of GABA receptors. This suggests that 4-fluoro-N-(5-isobutyl...) may have potential as an anxiolytic or sedative agent.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C22H27FN2O3 |
Molecular Weight | 384.4 g/mol |
CAS Number | 921810-03-9 |
Antibacterial Activity | Significant against Gram-positive bacteria |
Neuropharmacological Potential | Modulation of GABA receptors |
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-14(2)12-25-18-10-9-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-5-7-16(23)8-6-15/h5-11,14H,12-13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUMPWDURHVQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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